4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol

Physicochemical profiling C₁₀H₂₃NO isomer differentiation Lipophilicity comparison

Researchers requiring conformationally restricted amino alcohol scaffolds face supply inconsistency and ambiguous identity verification. 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol (CAS 1519582-25-2) resolves this: • Fully characterized: InChI Key OLKIFTDBMHXHPZ-UHFFFAOYSA-N, SMILES CCC(O)(CC)C(C)(CN)CC • Multi-vendor ≥98% purity; batch-consistent quality for reliable chiral resolution scale-up • CNS-optimized: LogP 1.91, TPSA 46.25 Ų (BBB-penetrant, Lipinski-compliant) • Rigid quaternary carbon restricts C-O/C-N bond rotation for predictable molecular recognition

Molecular Formula C10H23NO
Molecular Weight 173.30 g/mol
Cat. No. B13556444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol
Molecular FormulaC10H23NO
Molecular Weight173.30 g/mol
Structural Identifiers
SMILESCCC(C)(CN)C(CC)(CC)O
InChIInChI=1S/C10H23NO/c1-5-9(4,8-11)10(12,6-2)7-3/h12H,5-8,11H2,1-4H3
InChIKeyOLKIFTDBMHXHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol: Procurement-Grade Specifications & Structural Baseline


4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol (CAS 1519582-25-2) is a tertiary amino alcohol with the molecular formula C₁₀H₂₃NO and a molecular weight of 173.30 g/mol . The compound features a sterically congested quaternary carbon center bearing both a hydroxyl group and an aminomethyl substituent, flanked by ethyl and methyl groups on the hexanol backbone . Commercially, it is supplied at ≥97–98% purity by multiple vendors, with typical procurement specifications including storage at 2–8°C in dry, sealed conditions . Its InChI Key (OLKIFTDBMHXHPZ-UHFFFAOYSA-N) and SMILES string (CCC(O)(CC)C(C)(CN)CC) are fully characterized, enabling unambiguous identity verification in procurement workflows .

Unique quaternary carbon scaffold enables conformational control in synthetic and supramolecular studies
High-purity, multi-vendor supply supports procurement reproducibility and batch consistency
Unambiguous InChI Key identity streamlines digital inventory verification and QA

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol: Structural Uniqueness vs. Generic Amino Alcohols


The compound's defining structural feature — a quaternary carbon simultaneously bearing hydroxyl and aminomethyl groups at the 4-position of a branched hexane chain — creates a unique steric and electronic environment that is absent in linear or less-substituted amino alcohol analogs such as 4-(aminomethyl)nonan-5-ol, 3-(aminomethyl)-5-ethylheptan-4-ol, or 3-(aminomethyl)-5-methyloctan-4-ol . This congested architecture restricts conformational flexibility around the C–O and C–N bonds, directly influencing hydrogen-bonding capacity, nucleophilicity, and molecular recognition events in both synthetic and biological contexts . Computed molecular descriptors — including a topological polar surface area (TPSA) of 46.25 Ų and a calculated LogP of 1.91 — place this compound in a distinct physicochemical space relative to isomeric C₁₀H₂₃NO species, where subtle alterations in branching pattern can shift LogP by >0.5 log units and alter TPSA sufficiently to affect membrane permeability predictions . Generic substitution with a different C₁₀H₂₃NO isomer therefore risks altered reactivity, solubility, and target engagement profiles, even when molecular weight and elemental composition are identical.

Lipophilicity shift Isomeric C₁₀H₂₃NO analogs can differ significantly in LogP and TPSA, altering membrane partitioning and chromatographic retention
Conformational flexibility Linear or tertiary alcohol analogs lack the quaternary carbon rigidity, changing H-bond directionality and acylation reactivity
Purity & supply gap Other C₁₀H₂₃NO isomers often come at lower purity or single-source supply, risking batch variability in sensitive workflows

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol: Head-to-Head Comparison Evidence


LogP and TPSA vs. 4-(Aminomethyl)nonan-5-ol

Among identically formulated C₁₀H₂₃NO isomers, subtle structural differences produce measurable shifts in key physicochemical descriptors. The target compound, 4-(aminomethyl)-3-ethyl-4-methylhexan-3-ol, exhibits a computed LogP of 1.91 and TPSA of 46.25 Ų . In contrast, 4-(aminomethyl)nonan-5-ol — a linear-chain isomer — shows a reported LogP of approximately 1.17 . The ΔLogP of ~0.74 indicates that the quaternary-carbon-branched target compound is substantially more lipophilic than its linear analog, which carries direct implications for membrane permeability, organic-phase partitioning, and chromatographic retention behavior in procurement-scale purification workflows.

LogP vs. linear isomer
Data to verify
Target LogP 1.91; comparator 1.17 (Δ +0.74)
Higher lipophilicity may impact membrane partitioning and extraction selectivity
Computed vendor data; experimental validation advised
Physicochemical profiling C₁₀H₂₃NO isomer differentiation Lipophilicity comparison

Commercial Purity & Supply Consistency vs. Isomers

Procurement decisions in research and industrial settings depend on reproducible purity specifications. The target compound is consistently offered at ≥97% (AKSci) and ≥98% (ChemScene, Leyan) purity across multiple independent suppliers. In comparison, structurally related C₁₀H₂₃NO isomers such as 3-(Aminomethyl)-4,5-dimethylheptan-4-ol and 4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol are supplied at ≥95% or unspecified purity, with fewer commercial sources available, limiting batch-to-batch consistency verification .

Purity supply consistency
Specification review
≥97% multi-vendor vs. ≥95% or unspecified single-source
Higher purity baseline reduces incoming QC and batch failure risk
Based on 2026 vendor datasheets; verify current lot
Commercial purity benchmarking C₁₀H₂₃NO supply chain Procurement quality

Conformational Restriction: Quaternary vs. Secondary Alcohol

The target compound contains a fully substituted C4 carbon (quaternary center) bearing hydroxyl (–OH) and aminomethyl (–CH₂NH₂) groups simultaneously. This architecture suppresses rotation around the C4–C3 and C4–C5 bonds, creating a conformationally restricted scaffold . In contrast, the des-methyl analog 4-(aminomethyl)-3-ethylhexan-3-ol possesses only a tertiary alcohol center with greater rotational freedom, and 3-(aminomethyl)-5-ethylheptan-4-ol distributes the substituents across a longer, less congested backbone . The quaternary carbon in the target compound increases steric hindrance at the hydroxyl-bearing center, which is predicted to reduce esterification/acylation rates and alter hydrogen-bond donor acidity relative to less hindered analogs — a class-level inference based on well-established steric effects in tertiary vs. quaternary alcohol reactivity [1].

Quaternary vs. tertiary alcohol
Class-level inference
Quaternary C4 restricts rotation; tertiary/secondary analogs more flexible
Restricted scaffold may improve stereochemical fidelity and reduce off-target acylation
Extrapolated from steric principles; kinetic data not available
Conformational restriction Quaternary carbon amino alcohols Steric effects on reactivity

InChI Key Uniqueness for Procurement QA

The compound's InChI Key (OLKIFTDBMHXHPZ-UHFFFAOYSA-N) provides an unambiguous digital fingerprint for identity verification in procurement and inventory management systems . Unlike CAS numbers, which can be shared among salt forms or stereoisomers in some databases, the InChI Key encodes the full connectivity, tautomeric state, and stereochemistry of the molecule. Critically, this InChI Key is distinct from those of all known C₁₀H₂₃NO isomers — including 4-(aminomethyl)nonan-5-ol, 3-(aminomethyl)-5-ethylheptan-4-ol, and 3-(aminomethyl)-4,5-dimethylheptan-4-ol — providing a one-to-one mapping between the identifier and the exact quaternary-carbon architecture of the target compound . This specificity eliminates ambiguity in electronic procurement systems where isomer misidentification could lead to receipt of an incorrect C₁₀H₂₃NO species.

InChI Key uniqueness
Reported
OLKIFTDBMHXHPZ-UHFFFAOYSA-N distinct from all known C₁₀H₂₃NO isomers
Unambiguous digital identity eliminates procurement isomer mix-ups
One-to-one structure mapping; cross-check with vendor InChI Key
Chemical identity verification InChI Key specificity Procurement QA/QC

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol: Application Scenarios


Conformationally Restricted Bioactive Scaffold

The quaternary carbon center of 4-(aminomethyl)-3-ethyl-4-methylhexan-3-ol provides a rigid, sterically defined scaffold for constructing bioactive molecules where conformational control around the hydroxyl and aminomethyl groups is critical . This scaffold is suited for medicinal chemistry programs targeting enzymes or receptors where substrate mimetics require restricted bond rotation to achieve selectivity. The computed LogP of 1.91 and TPSA of 46.25 Ų place the compound in a favorable CNS drug-like property space (Lipinski-compliant, with TPSA < 60 Ų predictive of blood–brain barrier penetration), making it a candidate for CNS-targeted library synthesis .

Chiral Building Block for Asymmetric Synthesis

The quaternary stereocenter at C4 renders the compound chiral (though currently supplied as a racemate at ≥97% purity) . This inherent chirality, combined with the conformational restriction imposed by the quaternary carbon, positions the compound as a valuable precursor for enantioselective synthesis. In pharmaceutical intermediate procurement, the availability of the compound from multiple suppliers with consistent ≥97–98% purity specifications enables reliable scale-up of chiral resolution protocols without the batch-to-batch variability that plagues single-source analogs .

Hydrogen-Bond-Directed Supramolecular Building Block

The simultaneous presence of a hydrogen-bond donor (–OH) and a hydrogen-bond acceptor/ donor (–NH₂) at a single quaternary carbon creates a directional, geometrically constrained H-bonding motif. This architecture is distinct from linear amino alcohols, where the donor and acceptor groups are separated by a flexible alkyl chain. The fixed spatial relationship between the –OH and –NH₂ vectors is predicted to enable more predictable metal coordination geometry and supramolecular assembly, supporting applications in catalyst ligand design and metal–organic framework (MOF) linker development .

Chromatographic Internal Standard for C₁₀H₂₃NO Isomers

The compound's well-characterized identity (InChI Key, SMILES, CAS), multi-vendor availability at high purity, and computed LogP (1.91) make it suitable as a retention-time marker or system suitability standard in reverse-phase HPLC and LC–MS method development for amino alcohol mixtures . Its distinct LogP relative to linear C₁₀H₂₃NO isomers ensures baseline chromatographic resolution, reducing co-elution risk when analyzing complex isomer mixtures in process chemistry or impurity profiling workflows .

Application
Selection Property
Validation Focus
Conformationally restricted scaffold for medicinal chemistry
Quaternary carbon rigidity
Conformational control and selectivity in target engagement assays
Chiral building block for asymmetric synthesis
Racemic purity consistency across vendors
Enantiomeric resolution and scale-up reproducibility
Hydrogen-bond-directed supramolecular building block
Co-localized –OH and –NH₂ at quaternary center
Metal coordination geometry and supramolecular assembly predictability
Chromatographic internal standard for amino alcohol analysis
Distinct lipophilicity and InChI Key vs. isomers
Baseline chromatographic resolution and identity verification
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